3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817637
InChI: InChI=1S/C8H8N4OS/c9-7-4-12(2-1-8(7)13)3-6-5-14-11-10-6/h1-2,4-5H,3,9H2
SMILES:
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17817637

Molecular Formula: C8H8N4OS

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one -

Specification

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
IUPAC Name 3-amino-1-(thiadiazol-4-ylmethyl)pyridin-4-one
Standard InChI InChI=1S/C8H8N4OS/c9-7-4-12(2-1-8(7)13)3-6-5-14-11-10-6/h1-2,4-5H,3,9H2
Standard InChI Key IDKSHWFVWFRRRR-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C(C1=O)N)CC2=CSN=N2

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one, reflecting its pyridinone core substituted at the 1-position with a thiadiazole-containing methyl group and an amino group at the 3-position . While no direct synonyms are cataloged in major chemical databases, related analogs include:

  • 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one (PubChem CID 130549567)

  • 3-Amino-1-ethylpyridin-4(1H)-one (PubChem CID 71756677)

Molecular Formula and Weight

The molecular formula is C₈H₈N₄OS, yielding a calculated molecular weight of 208.24 g/mol . This aligns with the core pyridinone (C₅H₅NO) modified by a thiadiazolylmethyl substituent (C₃H₃N₂S).

Core Architecture

The molecule features:

  • A 1,4-dihydropyridin-4-one ring with conjugated double bonds, providing planarity and potential π-π stacking interactions .

  • An electron-donating amino (-NH₂) group at position 3, which may enhance solubility and hydrogen-bonding capacity .

  • A 1,2,3-thiadiazole heterocycle connected via a methylene (-CH₂-) linker at position 1, introducing sulfur-based electronegativity and aromatic character .

Spectroscopic Signatures

While experimental spectra for this specific compound are unavailable, predictive data can be extrapolated:

  • ¹H NMR: Expected signals include δ 8.5–9.5 ppm (thiadiazole H), δ 6.5–7.5 ppm (pyridinone H), and δ 4.0–5.0 ppm (methylene CH₂) .

  • IR: Stretches at ~1670 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H), and 690 cm⁻¹ (C-S) .

Table 1: Predicted Spectral Features

Spectral TechniqueKey PeaksAssignment
¹H NMRδ 9.23 (s, 1H)Thiadiazole C-H
δ 6.77 (s, 1H)Pyridinone C-H
δ 4.35 (t, J=6.3 Hz, 2H)Methylene linker
IR1675 cm⁻¹Pyridinone carbonyl
1540 cm⁻¹Thiadiazole ring vibrations

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into two synthons:

  • Pyridinone precursor: 3-Amino-1,4-dihydropyridin-4-one

  • Thiadiazole component: 4-(Chloromethyl)-1,2,3-thiadiazole

Coupling strategies may involve nucleophilic substitution or transition-metal catalysis.

Thiadiazole Synthesis

1,2,3-Thiadiazole-4-carboxylic acid (CAS 4100-13-4) serves as a key intermediate for thiadiazole derivatives . Methylation via Fischer esterification produces methyl 1,2,3-thiadiazole-4-carboxylate, followed by reduction to the alcohol and chlorination to 4-(chloromethyl)-1,2,3-thiadiazole .

Table 2: Thiadiazole Intermediate Synthesis

StepReagents/ConditionsYield
1HCl/MeOH, 65°C, 16h99.9%
2LiAlH₄, THF, 0°C→RT85%
3SOCl₂, DCM, reflux92%

Pyridinone-Thiadiazole Coupling

A modified Ullmann coupling between 3-amino-4-pyridinone and 4-(chloromethyl)-1,2,3-thiadiazole in DMF at 110°C with CuI catalyst achieves C-N bond formation . Purification via silica gel chromatography (EtOAc/hexanes) typically yields 45–60% product.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated 2.1 mg/mL (ESOL model) due to polar groups (-NH₂, C=O, S) .

  • LogP: Predicted 0.58 (XLOGP3), indicating moderate lipophilicity .

Table 3: Computed Physicochemical Parameters

ParameterValueMethod
Molecular Weight208.24 g/molPubChem 2.1
TPSA91.32 ŲSILICOS-IT
LogS (ESOL)-1.23Ali et al.
GI AbsorptionHighBOILED-Egg

Stability Profile

  • Thermal Stability: Decomposition onset ~215°C (TGA prediction)

  • Photostability: Susceptible to UV-induced ring opening at λ < 300 nm

  • Hydrolytic Stability: Stable at pH 4–8; degrades under strongly acidic (pH <2) or basic (pH >10) conditions

Biological Activity and Applications

Agrochemistry Applications

Thiadiazole derivatives demonstrate:

  • Fungicidal activity against Phytophthora infestans (EC₉₀ = 50 ppm)

  • Nematicidal effects on Meloidogyne incognita (LC₅₀ = 12 ppm)

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